![molecular formula C31H32O15 B1250196 Procumbenoside A](/img/structure/B1250196.png)
Procumbenoside A
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Overview
Description
Procumbenoside A is a natural product found in Garcinia subelliptica with data available.
Scientific Research Applications
1. Anti-Cancer Effects
Procumbenoside A, a lignan glycoside isolated from the plant Justicia procumbens, has been studied for its potent cytotoxic effects against a range of cancer cells. The compound is found to have significant cytotoxicity, particularly towards certain types of cancer cells. Additionally, compounds closely related to Procumbenoside A have shown to enhance tumor necrosis factor-alpha (TNF-alpha) generation, indicating potential use in cancer treatment and immunomodulatory therapies (Day et al., 2002).
2. Biological Activities
Studies have explored the broader biological activities of plants containing Procumbenoside A. Gynura procumbens, a related species, exhibits various pharmacological actions such as antihypertensive, cardioprotective, antihyperglycemic, anticancer, antimicrobial, antioxidant, organ protective, and anti-inflammatory activities. These findings suggest that compounds like Procumbenoside A, present in such plants, might contribute significantly to these effects (Tan et al., 2016).
3. Phytochemical Analysis
Research has identified Procumbenoside A among several new lignan glycosides in Justicia procumbens, indicating a rich diversity of potentially bioactive compounds in this species. This expands the scope of research into the phytochemical properties and possible therapeutic uses of these compounds (Jin et al., 2017).
4. Antiplatelet Effects
Studies also reveal that related compounds of Procumbenoside A demonstrate significant antiplatelet effects. This suggests a potential role for these compounds in cardiovascular health, particularly in the prevention and treatment of thrombotic disorders (Weng et al., 2004).
properties
Product Name |
Procumbenoside A |
---|---|
Molecular Formula |
C31H32O15 |
Molecular Weight |
644.6 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C31H32O15/c1-38-19-6-14-15(7-20(19)39-2)26(16-8-40-28(36)23(16)22(14)13-3-4-18-21(5-13)44-12-43-18)45-30-27(31(37,10-32)11-42-30)46-29-25(35)24(34)17(33)9-41-29/h3-7,17,24-25,27,29-30,32-35,37H,8-12H2,1-2H3/t17-,24-,25+,27+,29-,30+,31-/m1/s1 |
InChI Key |
HBUCXSOGVZJQHH-RMTLSDLPSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O[C@@H]5[C@H]([C@@H]([C@@H](CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)OC5C(C(C(CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |
synonyms |
4-O-alpha-L-arabinopyranosyl-(1'''-2'')-beta-D-apiofuranosyldiphyllin procumbenoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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